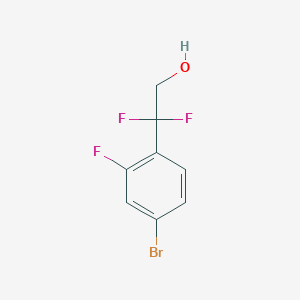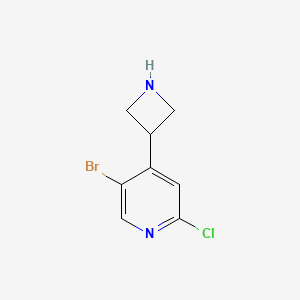
4-(Azetidin-3-yl)-5-bromo-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yl)-5-bromo-2-chloropyridine is a heterocyclic compound that features a pyridine ring substituted with bromine and chlorine atoms, as well as an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-5-bromo-2-chloropyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. Green and cost-effective synthetic methods have been developed, such as the use of microchannel reactors for green oxidation reactions .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-5-bromo-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like boronic acids in Suzuki–Miyaura cross-coupling reactions.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the azetidine ring.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes palladium catalysts and boronic acids.
Aza-Michael Addition: Typically involves the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol.
Major Products
Substituted Pyridines: Products from substitution reactions.
Functionalized Azetidines: Products from aza-Michael addition reactions.
Scientific Research Applications
4-(Azetidin-3-yl)-5-bromo-2-chloropyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including as a GABA receptor modulator.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-5-bromo-2-chloropyridine involves its interaction with specific molecular targets. For instance, it can act as a modulator of GABA receptors, influencing neurotransmission . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic Acid: An analogue of β-proline, used in the synthesis of peptides.
(Azetidin-3-yl)acetic Acid: A structural analogue for 4-aminobutanoic acid (GABA).
Uniqueness
4-(Azetidin-3-yl)-5-bromo-2-chloropyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the azetidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H8BrClN2 |
|---|---|
Molecular Weight |
247.52 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-5-bromo-2-chloropyridine |
InChI |
InChI=1S/C8H8BrClN2/c9-7-4-12-8(10)1-6(7)5-2-11-3-5/h1,4-5,11H,2-3H2 |
InChI Key |
HUJSXRIWQFGXLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=NC=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



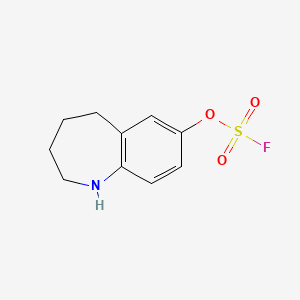

![rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate](/img/structure/B13553749.png)

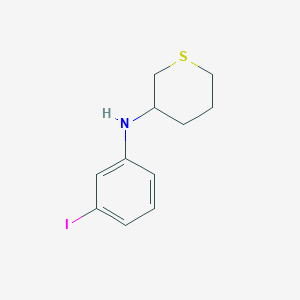
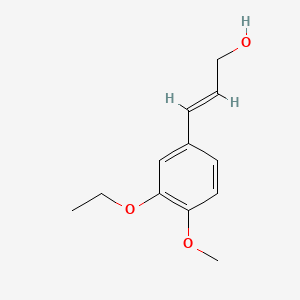
![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B13553776.png)
![2-[(4-Ethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13553778.png)
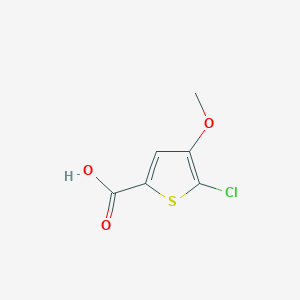
![3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B13553791.png)
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-trienehydrochloride](/img/structure/B13553793.png)
![2-cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B13553800.png)
